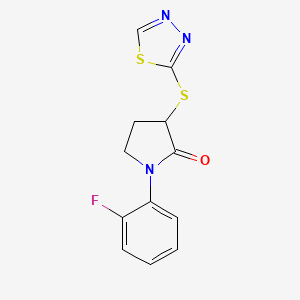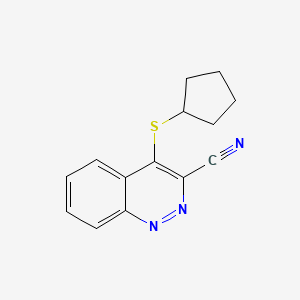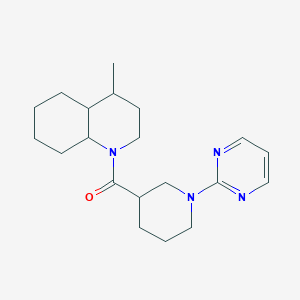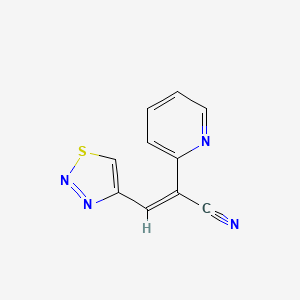
1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrrolidin-2-one derivatives, which have been extensively studied for their pharmacological properties. In
作用機序
The exact mechanism of action of 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA synthesis, protein synthesis, and cell division. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins involved in these processes.
実験室実験の利点と制限
One advantage of using 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antibiotics and antifungal agents. Another advantage is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders.
One limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. Another limitation is the lack of in vivo studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one. One direction is to investigate its potential use as a chemotherapeutic agent in the treatment of cancer. Another direction is to explore its neuroprotective effects in animal models of neurodegenerative disorders. Further studies are also needed to determine its safety and pharmacokinetic properties in humans, as well as its potential for drug-drug interactions.
合成法
The synthesis of 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one involves the reaction of 2-amino-5-fluorobenzothiazole and 2-chloroacetyl pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one has been studied for its potential applications in drug development. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities in various in vitro and in vivo studies. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS2/c13-8-3-1-2-4-9(8)16-6-5-10(11(16)17)19-12-15-14-7-18-12/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQQFWWCHWSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1SC2=NN=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)

![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)